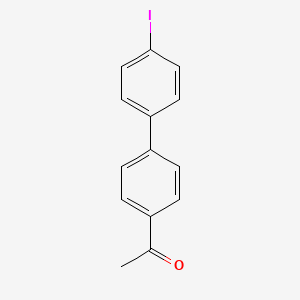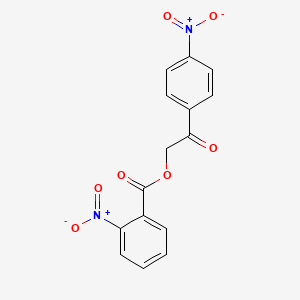
1-(4'-Iodobiphenyl-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Iodobiphenyl-4-yl)ethanone is an organic compound with the molecular formula C14H11IO It is a derivative of acetophenone where an iodine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Iodobiphenyl-4-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-biphenylacetophenone. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom at the para position of the phenyl ring .
Industrial Production Methods: Industrial production of 1-(4’-Iodobiphenyl-4-yl)ethanone often involves large-scale iodination reactions. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Iodobiphenyl-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
1-(4’-Iodobiphenyl-4-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4’-Iodobiphenyl-4-yl)ethanone primarily involves its reactivity as an electrophile. The iodine atom, being electron-withdrawing, activates the carbonyl group towards nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
4-Iodoacetophenone: Similar structure but lacks the biphenyl moiety.
4-Bromoacetophenone: Bromine instead of iodine, leading to different reactivity.
4’-Phenylacetophenone: Lacks the halogen substituent, affecting its chemical behavior.
Uniqueness: 1-(4’-Iodobiphenyl-4-yl)ethanone is unique due to the presence of both the iodine atom and the biphenyl structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H11IO |
|---|---|
Molecular Weight |
322.14 g/mol |
IUPAC Name |
1-[4-(4-iodophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11IO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 |
InChI Key |
SKICUSNBUUBBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B15043914.png)
![4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-tert-butylbenzoate](/img/structure/B15043924.png)
![2-{[(E)-(4-bromophenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B15043931.png)
![N-(5-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15043933.png)

![4-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15043945.png)


![2-(Methylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B15043974.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15043976.png)
![4-bromo-2-chloro-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15043994.png)
![N'-[(3Z)-1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B15044002.png)
![5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B15044008.png)
